molecular formula C13H16FN3O B11757073 1-(2-fluoroethyl)-N-(3-methoxybenzyl)-1H-pyrazol-4-amine

1-(2-fluoroethyl)-N-(3-methoxybenzyl)-1H-pyrazol-4-amine

Cat. No.: B11757073
M. Wt: 249.28 g/mol
InChI Key: HGNOKPOFFSREFY-UHFFFAOYSA-N
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Description

1-(2-fluoroethyl)-N-[(3-methoxyphenyl)methyl]-1H-pyrazol-4-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a fluoroethyl group, a methoxyphenyl group, and a pyrazolamine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluoroethyl)-N-[(3-methoxyphenyl)methyl]-1H-pyrazol-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Core: The pyrazole core can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions using fluoroethyl halides.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a Friedel-Crafts alkylation reaction using methoxybenzyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluoroethyl)-N-[(3-methoxyphenyl)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluoroethyl group or the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Fluoroethyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-(2-fluoroethyl)-N-[(3-methoxyphenyl)methyl]-1H-pyrazol-4-amine has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-N-[(3-methoxyphenyl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-fluoroethyl)-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole
  • 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone

Uniqueness

1-(2-fluoroethyl)-N-[(3-methoxyphenyl)methyl]-1H-pyrazol-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C13H16FN3O

Molecular Weight

249.28 g/mol

IUPAC Name

1-(2-fluoroethyl)-N-[(3-methoxyphenyl)methyl]pyrazol-4-amine

InChI

InChI=1S/C13H16FN3O/c1-18-13-4-2-3-11(7-13)8-15-12-9-16-17(10-12)6-5-14/h2-4,7,9-10,15H,5-6,8H2,1H3

InChI Key

HGNOKPOFFSREFY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CNC2=CN(N=C2)CCF

Origin of Product

United States

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